Methyl 6-Methylquinoline-3-carboxylate
Description
Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of paramount importance in the fields of medicinal chemistry and materials science. ijresm.com The quinoline scaffold is a core component of many natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of biological activities. rsc.org
Historically and currently, quinoline derivatives are crucial in the development of therapeutic agents. Notable examples include their application as:
Antimalarial agents: Quinine (B1679958), isolated from cinchona bark, was one of the earliest and most effective treatments for malaria. Synthetic quinolines like chloroquine (B1663885) and primaquine (B1584692) have also been vital in combating the disease.
Antimicrobial agents: Fluoroquinolones, a class of antibiotics, are widely used to treat bacterial infections. nih.gov
Anticancer agents: Certain quinoline derivatives have shown promise in cancer therapy by inhibiting tumor growth. ijresm.com
Anti-inflammatory and other therapeutic uses: The diverse pharmacological profile of quinoline derivatives extends to anti-inflammatory, anticonvulsant, and cardiovascular applications. ijresm.com
The versatility of the quinoline ring system allows for the synthesis of a wide array of substituted derivatives, enabling the fine-tuning of their chemical and biological properties. rsc.org
Historical Context of Quinoline Chemistry Research
The history of quinoline chemistry dates back to the 19th century. Key milestones include:
1834: Quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge.
1880: The Skraup synthesis, a classic method for producing quinolines from aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent, was developed. This was a significant advancement in the synthetic chemistry of these compounds. rsc.org
Early 20th Century: The elucidation of the structure of quinine and other cinchona alkaloids spurred further interest in quinoline chemistry, particularly in the search for synthetic antimalarial drugs.
Over the decades, numerous synthetic methodologies have been developed to create functionalized quinolines, including transition metal-catalyzed reactions and multi-component reactions, which offer efficient routes to complex quinoline structures. mdpi.comgoogle.com
Scope and Research Focus on Methyl 6-Methylquinoline-3-carboxylate
There is no significant body of academic literature focused on This compound . Its primary role appears to be as a chemical intermediate or a building block for the synthesis of more complex molecules. The research focus in this area is generally on the broader class of quinoline-3-carboxylates, which are investigated for their potential biological activities. The specific combination of a methyl group at the 6-position and a methyl carboxylate at the 3-position has not been a subject of detailed published research.
Due to the absence of specific research findings, it is not possible to provide detailed information on the synthesis, properties, and applications of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
MVRQBEFLMKTMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Methylquinoline 3 Carboxylate and Analogues
Classical Synthetic Routes to the Quinoline (B57606) Core
The formation of the bicyclic quinoline system is achievable through several well-established named reactions. These methods typically involve the condensation and cyclization of appropriately substituted anilines with carbonyl compounds or their equivalents.
Friedländer Annulation and Related Condensation Reactions for Quinoline Synthesis
The Friedländer synthesis is a cornerstone in quinoline chemistry, providing a direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. organicreactions.org For the synthesis of a 6-methylquinoline (B44275) derivative, a plausible route would involve the reaction of 2-amino-5-methylbenzaldehyde (B1611670) with a pyruvate (B1213749) derivative, such as methyl pyruvate, to directly install the methyl group at the 6-position and the carboxylate group at the 3-position.
The reaction mechanism generally proceeds through an initial aldol-type condensation between the enolate of the carbonyl compound and the aminoaryl aldehyde or ketone, followed by intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org A variety of catalysts, including mineral acids, Lewis acids, and bases, can be employed to facilitate this transformation. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide | Quinoline | organicreactions.org |
| 2-Aminoaryl ketone | Carbonyl with α-methylene | Acid or Base | Substituted Quinoline | organic-chemistry.org |
| 2-Nitrobenzaldehydes | Active methylene (B1212753) compounds | Fe/AcOH (in situ reduction) | Substituted Quinolines | researchgate.net |
| 2-Amino-5-methylbenzaldehyde | Methyl pyruvate | Acid or Base | Methyl 6-methylquinoline-3-carboxylate | Plausible Route |
Povarov Reaction and Multicomponent Cyclizations for Quinoline Derivatives
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. eurekaselect.comsci-rad.com This reaction typically involves the [4+2] cycloaddition of an in situ-generated N-arylimine with an electron-rich alkene. sci-rad.com To achieve the 6-methylquinoline-3-carboxylate scaffold, one could envision a reaction between p-toluidine (B81030), an aldehyde, and a dienophile that would introduce the carboxylate group at the desired position.
A notable variation of the Povarov reaction involves a formal [3+2+1] cycloaddition, which allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes, mediated by molecular iodine. nih.govorganic-chemistry.org This approach offers a metal-free pathway to quinoline synthesis. Multicomponent reactions are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules in a single step from simple starting materials. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product Type | Reference |
| Aniline (B41778) | Aldehyde | Alkene | Lewis Acid | Tetrahydroquinoline | eurekaselect.com |
| Methyl Ketone | Arylamine | Styrene | Iodine | Substituted Quinoline | nih.govorganic-chemistry.org |
| Alkyne | Amine | Aldehyde | Zinc(II) triflate | 2,3-Disubstituted quinoline | rsc.org |
Heck Coupling and Palladium-Catalyzed Cyclizations in Quinoline Formation
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as a versatile tool for the synthesis of quinolines. organic-chemistry.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of quinoline derivatives, an intramolecular Heck reaction of an appropriately substituted aniline derivative can be employed.
This strategy often involves the initial formation of a precursor containing both the aniline moiety and the alkene, which then undergoes palladium-catalyzed cyclization to form the quinoline ring. This approach offers a high degree of functional group tolerance and allows for the introduction of various substituents onto the quinoline core.
| Reactant | Catalyst | Conditions | Product Type | Reference |
| Unsaturated halide and alkene | Palladium species and base | Heat | Substituted alkene | organic-chemistry.org |
| o-Haloaniline derivative with an alkene side chain | Palladium catalyst | Intramolecular cyclization | Quinoline derivative | General Strategy |
| DNA-conjugated substrates | Micellar-promoted Palladium catalyst | Aqueous media | DNA-encoded libraries | nih.gov |
Alternative Cyclization and Annulation Strategies for Functionalized Quinolines
Beyond the classical named reactions, a variety of other cyclization and annulation strategies have been developed for the synthesis of functionalized quinolines. These methods often offer alternative pathways with different substrate scopes and reaction conditions. For instance, radical-promoted cyclization of arylamine precursors can lead to 3-substituted quinolines. nih.gov
Additionally, multicomponent reactions catalyzed by various metals, such as zinc, can provide access to polysubstituted quinolines. rsc.org These alternative strategies contribute to the rich and diverse toolbox available to synthetic chemists for the construction of the quinoline scaffold.
Targeted Synthesis of this compound Scaffold
The direct synthesis of this compound can be envisioned through the aforementioned quinoline-forming reactions using appropriately substituted starting materials. However, a more common and often more practical approach involves the synthesis of the corresponding carboxylic acid, 6-methylquinoline-3-carboxylic acid, followed by esterification.
Esterification and Carboxylate Functional Group Interconversions
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and well-established transformation in organic synthesis. For the final step in the synthesis of this compound, the precursor, 6-methylquinoline-3-carboxylic acid, would undergo esterification.
Several methods are available for this transformation. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a classic and widely used method. masterorganicchemistry.com Alternatively, other reagents can be employed for the methylation of carboxylic acids, including diazomethane, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), or methyl iodide in the presence of a base. commonorganicchemistry.com The choice of esterification method often depends on the sensitivity of the substrate to acidic or basic conditions and the desired scale of the reaction.
| Carboxylic Acid | Reagent(s) | Method | Product | Reference |
| 6-Methylquinoline-3-carboxylic acid | Methanol, H₂SO₄ | Fischer Esterification | This compound | masterorganicchemistry.com |
| 6-Methylquinoline-3-carboxylic acid | Diazomethane or TMS-diazomethane | Methylation | This compound | commonorganicchemistry.com |
| 6-Methylquinoline-3-carboxylic acid | Methyl iodide, Base | Williamson Ether Synthesis (for esters) | This compound | commonorganicchemistry.com |
| General Carboxylic Acids | Dimethyl carbonate, Base | Green Methylation | Methyl Esters | organic-chemistry.org |
Regioselective Methylation and Substituent Introduction on the Quinoline Ring
The introduction of substituents, such as a methyl group, onto the quinoline ring with high regioselectivity is a critical aspect of synthesizing specifically substituted derivatives like this compound. The position of these substituents significantly influences the chemical and biological properties of the resulting molecule.
One of the most effective strategies to achieve a 6-methyl substituted quinoline is to start the synthesis with a pre-substituted benzene (B151609) ring precursor. As exemplified in the Gould-Jacobs reaction, the use of p-toluidine directly incorporates the methyl group at the desired 6-position of the final quinoline ring system. chemicalbook.com This "bottom-up" approach ensures complete regioselectivity for the methyl group placement.
Alternatively, direct C-H functionalization of the quinoline ring has emerged as a powerful tool for the late-stage introduction of substituents. nih.gov Transition metal-catalyzed C-H activation can offer pathways to regioselectively introduce alkyl groups. For instance, the use of quinoline N-oxides can direct substitution to the C2 and C8 positions. nih.gov While direct C-H methylation at the C6 position of a pre-formed quinoline-3-carboxylate is less commonly reported, ongoing research in C-H activation continues to expand the possibilities for direct and selective functionalization of heterocyclic systems. The electronic nature of the quinoline ring, with the pyridine (B92270) ring being electron-deficient and the benzene ring being comparatively electron-rich, governs the regioselectivity of electrophilic and nucleophilic substitution reactions.
The functionalization of the quinoline ring can also be achieved through derivatization of existing functional groups. For example, halogenated quinolines can serve as versatile handles for introducing a variety of substituents through cross-coupling reactions.
| Method | Description | Starting Materials for 6-Methyl Analogue | Key Features |
| Gould-Jacobs Reaction | Synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. wikipedia.org | p-Toluidine, Diethyl ethoxymethylenemalonate | Excellent for controlling substitution on the benzene ring. |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org | 2-Amino-5-methylbenzaldehyde, Methyl acetoacetate | Versatile for various substitution patterns on both rings. |
| Direct C-H Functionalization | Introduction of substituents directly onto the quinoline C-H bonds, often using transition metal catalysis. nih.gov | Quinoline-3-carboxylate | Atom-economical for late-stage modification. |
Green Chemistry Approaches in Quinoline Synthesis
In recent years, the principles of green chemistry have become increasingly integral to the development of synthetic methodologies for quinolines. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free and Catalytic Methods for Sustainable Quinoline Production
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. The Friedländer synthesis of quinolines, for example, can be efficiently carried out under solvent-free conditions, often with the aid of a reusable solid catalyst. nih.gov
The use of efficient and recyclable catalysts is another cornerstone of green quinoline synthesis. Catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids have been employed to promote quinoline formation under milder conditions and with higher atom economy. organic-chemistry.orgrsc.org For instance, iron(III) chloride hexahydrate has been reported as an inexpensive, non-toxic, and environmentally benign catalyst for the synthesis of quinoline derivatives. tandfonline.com
Microwave-Assisted and Light-Mediated Syntheses of Quinoline Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The Gould-Jacobs reaction, a key route to quinoline-3-carboxylate precursors, has been successfully adapted to microwave conditions, significantly reducing the lengthy reaction times often required for the thermal cyclization step. researchgate.netscribd.comablelab.eu Similarly, the Friedländer synthesis can be efficiently conducted under microwave irradiation, often in the absence of a solvent. nih.gov
Visible-light-mediated synthesis represents a cutting-edge green chemistry approach that utilizes photons as a clean and renewable energy source. mdpi.com Photocatalytic methods for quinoline synthesis are being developed, which can proceed under mild, often room temperature, conditions. researchgate.netbohrium.com These reactions can enable unique transformations and functionalizations of the quinoline scaffold that may be difficult to achieve through traditional thermal methods. For instance, visible-light-driven decarboxylative reactions have been used for the hydroxyalkylation of quinolines. mdpi.com
Deep Eutectic Solvents (DES) in Environmentally Benign Quinoline Preparation
Deep eutectic solvents (DESs) are a class of ionic liquids that are gaining attention as green and sustainable alternatives to conventional organic solvents. benthamdirect.com They are typically formed from a mixture of a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride, and a hydrogen bond donor, like urea (B33335) or a carboxylic acid. DESs are often biodegradable, non-toxic, and inexpensive.
DESs can act as both the solvent and the catalyst in quinoline synthesis. daneshyari.comccspublishing.org.cn For example, a deep eutectic solvent composed of choline chloride and tin(II) chloride has been used as an effective and recyclable medium for the one-pot, three-component synthesis of various quinoline derivatives. daneshyari.comresearchgate.net The use of DESs can simplify work-up procedures and allows for the easy recovery and reuse of the catalytic system, further enhancing the green credentials of the synthetic process.
| Green Chemistry Approach | Description | Application in Quinoline Synthesis |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with grinding or heating. | Friedländer synthesis of quinolines. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Gould-Jacobs and Friedländer reactions. researchgate.netresearchgate.net |
| Light-Mediated Synthesis | Use of visible light, often with a photocatalyst, to drive reactions. | Povarov reaction and other cyclizations to form quinolines. researchgate.netbohrium.com |
| Deep Eutectic Solvents (DES) | Use of a mixture of a hydrogen bond donor and acceptor as a green solvent and/or catalyst. | One-pot, three-component synthesis of quinolines. daneshyari.comccspublishing.org.cn |
Advanced Characterization and Spectroscopic Elucidation of Methyl 6 Methylquinoline 3 Carboxylate
Mass Spectrometry (MS) Applications
Mass spectrometry is employed to determine the exact mass and elemental formula of the molecule and to probe its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For Methyl 6-Methylquinoline-3-carboxylate (C₁₂H₁₁NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula. ub.edunih.gov
Molecular Formula: C₁₂H₁₁NO₂
Calculated Exact Mass [M+H]⁺: 202.0863
Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion followed by its fragmentation to produce daughter ions. The resulting fragmentation pattern offers valuable structural information. researchgate.netnih.gov For this compound, plausible fragmentation pathways initiated by the loss of the ester group functionalities are expected.
Plausible Fragmentation Pathways
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 202.0863 | 171.0706 | 31 (·OCH₃) | Loss of the methoxy (B1213986) radical from the ester group. |
| 202.0863 | 143.0702 | 59 (·COOCH₃) | Loss of the entire methoxycarbonyl radical. |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of the molecule's functional groups. rsc.orgmdpi.commdpi.com The spectrum provides a characteristic fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).
The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The aromatic quinoline (B57606) core would give rise to a series of C=C and C=N stretching bands, as well as C-H stretching and bending vibrations.
Expected Characteristic Infrared (IR) Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ester | ~1720 | Strong |
| C=C/C=N Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |
| C-O Stretch | Ester | ~1250 | Strong |
| C-H Stretch | Aromatic | 3100-3000 | Medium |
| C-H Stretch | Aliphatic (CH₃) | 2980-2850 | Medium-Weak |
Computational Chemistry and Theoretical Investigations of Methyl 6 Methylquinoline 3 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a highly effective theoretical framework for investigating the electronic properties of molecules. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate means of exploring molecular systems. nih.govmdpi.com For Methyl 6-methylquinoline-3-carboxylate, DFT calculations are instrumental in predicting its structural and electronic features. Typically, these calculations are performed using specific functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve a reliable description of the molecule's behavior. nih.govdergi-fytronix.com
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. nih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides precise predictions of bond lengths, bond angles, and dihedral angles.
Based on DFT studies of similar quinoline (B57606) derivatives, the quinoline ring system is expected to be largely planar, with the methyl and carboxylate groups lying in or close to this plane to maximize conjugation and minimize steric hindrance. researchgate.net The bond lengths within the quinoline core would exhibit the characteristic pattern of an aromatic system, with carbon-carbon bond lengths intermediate between single and double bonds. arabjchem.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 - 1.42 Å |
| C-N (in quinoline) bond length | ~1.32 - 1.36 Å |
| C-C (methyl) bond length | ~1.51 Å |
| C=O bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.35 Å |
| C-N-C bond angle | ~117° |
Note: These are representative values based on computational studies of similar quinoline derivatives.
DFT calculations provide a detailed picture of the electronic structure of this compound. This includes the energies of the molecular orbitals and the distribution of electron density across the molecule. The charge distribution is a key determinant of a molecule's reactivity and intermolecular interactions.
The analysis of atomic charges, often performed using methods like Natural Population Analysis (NPA), reveals the partial positive or negative charges on each atom. In this compound, the nitrogen atom in the quinoline ring is expected to carry a significant negative charge due to its high electronegativity. The oxygen atoms of the carboxylate group will also be regions of high electron density. Conversely, the carbonyl carbon and the hydrogen atoms are likely to be electron-deficient. This charge distribution is crucial for understanding how the molecule interacts with other chemical species.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT that allows for the calculation of electronic excited states and the simulation of electronic absorption spectra. nih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. arabjchem.org
For quinoline derivatives, the electronic transitions are typically of the π-π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. nih.gov The calculated absorption spectrum can be compared with experimental data to validate the computational model and to gain a deeper understanding of the nature of the electronic transitions.
Table 2: Predicted Electronic Absorption Properties of this compound from TD-DFT Calculations
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | ~320 - 350 | ~0.2 - 0.4 |
Note: These are representative values based on computational studies of similar quinoline derivatives.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. pku.edu.cn The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn In this compound, the HOMO is expected to be delocalized over the electron-rich quinoline ring system, while the LUMO will also be distributed across the aromatic core, with significant contributions from the electron-withdrawing carboxylate group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov
Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.0 to -6.5 |
| LUMO | ~ -1.5 to -2.0 |
Note: These are representative values based on computational studies of similar quinoline derivatives.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. rsc.org NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. nih.gov
Table 4: Predicted NBO Analysis of Significant Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π*(C-C) | ~ 5 - 10 |
| π(C-C) | π*(C-C) | ~ 15 - 25 |
Note: LP denotes a lone pair. These are representative values based on computational studies of similar quinoline derivatives.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is plotted on the surface of the molecule's electron density and color-coded to indicate regions of different electrostatic potential. researchgate.netresearchgate.net The MEP is an invaluable tool for identifying the sites that are most susceptible to electrophilic and nucleophilic attack. nih.gov
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. These are expected to be located around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. mdpi.com Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms and the carbonyl carbon.
This detailed computational analysis provides a comprehensive understanding of the structural, electronic, and reactive properties of this compound, laying a theoretical foundation for its potential applications in various fields of chemistry.
Quantum Mechanical Studies for Global Chemical Reactivity Descriptors
Quantum mechanical studies are fundamental in predicting the reactivity and stability of a molecule. By employing methods like Density Functional Theory (DFT), researchers can calculate the electronic structure of this compound. From these calculations, key global chemical reactivity descriptors are derived, offering insights into the molecule's behavior in chemical reactions.
These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A hypothetical data table for this compound, based on DFT calculations, would resemble the following:
Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | -6.5 |
| LUMO Energy (ELUMO) | - | -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 2.0 |
| Electronegativity (χ) | (I + A) / 2 | 4.25 |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 |
| Chemical Softness (S) | 1 / (2η) | 0.222 |
| Electrophilicity Index (ω) | χ2 / (2η) | 4.01 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.25 |
Note: The values presented in this table are purely illustrative and are not based on actual experimental or computational data for this compound.
Derivatization Strategies and Synthetic Transformations of Methyl 6 Methylquinoline 3 Carboxylate
Modifications at the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)
The ester group at the C-3 position is a prime site for initial modifications, providing a gateway to other important functional groups like carboxylic acids, amides, and alternative esters. These transformations are fundamental in the synthesis of quinoline-based compounds.
Hydrolysis: The methyl ester of Methyl 6-methylquinoline-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 6-methylquinoline-3-carboxylic acid. This reaction is typically performed under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product mdpi.comgoogle.com. Acid-catalyzed hydrolysis is also a viable method. The resulting carboxylic acid is a key intermediate for further reactions, such as amidation.
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst . For instance, reaction with ethanol (B145695) under acidic conditions would yield Ethyl 6-methylquinoline-3-carboxylate. Biocatalytic methods, using enzymes like lipases, can also be employed for transesterification, sometimes offering high stereoselectivity for related chiral substrates google.com.
Amidation: The synthesis of amides from this compound can be achieved through a two-step sequence involving initial hydrolysis to the carboxylic acid, followed by coupling with a desired amine. Amide bond formation is facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base organic-chemistry.orgnih.gov. Direct conversion of the ester to an amide is also possible, though often requires harsher conditions or specific catalytic systems mdpi.com. This reaction is highly valuable for creating libraries of compounds with diverse functionalities.
Table 1: Summary of Modifications at the Ester Moiety
| Transformation | Reagents and Conditions | Product |
|---|
| Hydrolysis | 1. NaOH (aq), Reflux 2. H⁺ | 6-Methylquinoline-3-carboxylic acid | | Transesterification | R'OH, Acid or Base Catalyst | Alkyl 6-methylquinoline-3-carboxylate | | Amidation (via acid) | 1. Hydrolysis 2. R'R''NH, HBTU, Hünig's base | N,N-Disubstituted-6-methylquinoline-3-carboxamide |
Functionalization of the Quinoline (B57606) Ring System
The bicyclic aromatic core of this compound can be functionalized through various reactions, allowing for the introduction of new substituents that can significantly alter the molecule's chemical and physical properties.
Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring (carbocyclic ring) rather than the pyridine (B92270) ring (heterocyclic ring) wikipedia.org. The most favorable positions for substitution are C-5 and C-8 reddit.com. The regiochemical outcome for this compound is influenced by the existing substituents. The methyl group at C-6 is an activating, ortho-, para- directing group, while the methoxycarbonyl group at C-3 is a deactivating, meta- directing group relative to the pyridine ring. Therefore, electrophilic attack is strongly directed to the C-5 and C-8 positions of the carbocyclic ring. Common EAS reactions include nitration, halogenation, and sulfonation masterorganicchemistry.com.
Table 2: Typical Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
| Reaction | Typical Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 6-methyl-5-nitroquinoline-3-carboxylate and Methyl 6-methyl-8-nitroquinoline-3-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-6-methylquinoline-3-carboxylate and Methyl 8-bromo-6-methylquinoline-3-carboxylate |
| Sulfonation | Fuming H₂SO₄ | 6-Methyl-3-(methoxycarbonyl)quinoline-5-sulfonic acid and 6-Methyl-3-(methoxycarbonyl)quinoline-8-sulfonic acid |
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. SNAr reactions on the quinoline nucleus typically require a good leaving group, such as a halide, at the C-2 or C-4 position. While this compound itself is not primed for this reaction, its derivatives, such as a 2-chloro or 4-chloro analog, could readily undergo substitution with various nucleophiles like amines, alkoxides, or thiolates nih.govsemanticscholar.org.
Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have become indispensable for the functionalization of heterocyclic compounds. These reactions often proceed via C-H activation, circumventing the need for pre-functionalized (e.g., halogenated) substrates nih.govrsc.org. For this compound, C-H functionalization can be directed to various positions on the quinoline ring, depending on the catalyst and directing group used rsc.org. For instance, rhodium-catalyzed reactions can be used for the ortho-C-H activation to synthesize quinoline carboxylates mdpi.com. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted quinolines.
Stereoselective and Regioselective Transformations of this compound Derivatives
Achieving stereocontrol and regiocontrol is a significant challenge in the synthesis of complex molecules. For quinoline derivatives, several strategies have been developed.
Stereoselective Transformations: Asymmetric synthesis can be employed to create chiral quinoline derivatives. For example, catalytic asymmetric dearomative cycloadditions can introduce three-dimensional complexity with high enantioselectivity acs.org. While the core of this compound is aromatic and achiral, transformations that reduce one of the rings, such as catalytic hydrogenation or enzymatic reactions on derivatives, can generate chiral centers. For instance, the stereoselective transesterification of a related tetrahydroquinoline derivative has been demonstrated using a lipase enzyme google.com.
Regioselective Transformations: Regioselectivity is a key aspect of functionalizing the quinoline ring. As discussed, electrophilic substitution preferentially occurs at the C-5 and C-8 positions, representing a high degree of regiocontrol reddit.com. Furthermore, directed metalation and C-H activation strategies can provide access to otherwise difficult-to-reach positions on the quinoline nucleus, offering alternative and complementary regioselectivity nih.gov. The regioselective hydrosilylation of quinolines has also been reported, leading to dearomatized products with specific substitution patterns nih.gov.
This compound as a Chemical Building Block
Owing to its functional handles—the ester group and the modifiable quinoline core—this compound is a valuable building block for the synthesis of more elaborate molecular structures researchgate.netasianpubs.org.
The quinoline-3-carboxylate scaffold can be elaborated into more complex polycyclic systems. The carboxylic acid or ester function at C-3, combined with a suitable functional group introduced at C-2 or C-4, can participate in intramolecular cyclization reactions to form new fused rings. For example, derivatives of quinoline have been used to synthesize fused pyrano[3,2-h]quinoline systems semanticscholar.org. Similarly, the aldehyde derivative, which can be obtained from the methyl ester, is a precursor for constructing other fused heterocycles like benzo[f]quinolines nih.gov. The Povarov reaction, a [4+2] cycloaddition, is another powerful tool where quinoline-based precursors can be used to generate complex polycyclic nitrogen-containing structures mdpi.com.
Precursor in the Rational Design and Synthesis of Advanced Molecular Scaffolds
This compound serves as a pivotal starting material in the field of medicinal chemistry for the rational design and synthesis of more complex and advanced molecular scaffolds. The quinoline core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and pharmaceuticals. rsc.org The strategic placement of the methyl group at the 6-position and the methyl carboxylate group at the 3-position provides chemists with versatile handles for synthetic modification and derivatization.
The true synthetic utility of this compound as a precursor lies in the reactivity of its methyl ester functional group. This group can be readily transformed, allowing for the construction of diverse molecular architectures and libraries of compounds for biological screening. The primary derivatization strategies involve transformations of the C-3 carboxylate group, which acts as a linchpin for introducing molecular diversity.
One of the most common and effective strategies is the conversion of the methyl ester to a carboxamide. This is typically achieved through aminolysis, where the ester is reacted with a wide variety of primary or secondary amines. Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. This amide-bond forming reaction is fundamental in drug discovery as it allows for the systematic exploration of structure-activity relationships (SAR) by introducing a range of substituents via the amine component. For instance, related 6-methyl-quinolone-3-carboxylate esters have been used to synthesize a series of N-phenyl carboxamide derivatives that were subsequently evaluated for their anticancer properties. mdpi.com
The resulting carboxamides and other derivatives serve as advanced molecular scaffolds that can be further modified or directly tested for biological activity. The quinoline scaffold itself is associated with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. rsc.orgnih.gov By using this compound as a foundational building block, researchers can develop novel compounds where the quinoline core provides a basic pharmacophore that is further refined and optimized through derivatization at the C-3 position.
The table below outlines the key synthetic transformations starting from a quinoline-3-carboxylate core, leading to the generation of advanced molecular scaffolds with potential therapeutic applications.
Table 1: Derivatization Strategies for the Quinoline-3-Carboxylate Scaffold
| Starting Functional Group | Transformation | Reagent/Condition | Resulting Scaffold | Potential Application |
|---|---|---|---|---|
| Methyl Carboxylate | Aminolysis | Various Amines, Heat | N-Substituted Carboxamide | Anticancer, Antimicrobial |
| Methyl Carboxylate | Hydrolysis | Base (e.g., NaOH), then Acid | Carboxylic Acid | Intermediate for further synthesis |
| Carboxylic Acid | Amide Coupling | Amines, Coupling Agents (e.g., HBTU) | N-Substituted Carboxamide | Antimicrobial Agents scispace.com |
| Methyl Carboxylate | Reduction | Reducing Agents (e.g., LiAlH4) | Hydroxymethyl Group | Building block for ethers, esters |
These transformations highlight the role of this compound as a versatile precursor. The ability to easily modify the C-3 position enables the rational design of sophisticated molecules with tailored physicochemical and pharmacological profiles, making it a valuable asset in the development of new therapeutic agents.
Mechanistic Insights into Biological Interactions of Methyl 6 Methylquinoline 3 Carboxylate Analogues in Vitro and Theoretical Perspectives
General Principles of Quinoline (B57606) Scaffold's Role in Biological Activity
The biological versatility of the quinoline ring system stems from its unique electronic and structural features. As a weak tertiary base, the nitrogen atom in the quinoline ring can be protonated at physiological pH, enabling ionic interactions with biological targets. The planar aromatic nature of the quinoline scaffold facilitates intercalation into DNA and stacking interactions with aromatic residues in proteins.
Furthermore, the quinoline ring is susceptible to a variety of chemical modifications at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Substituents on the quinoline nucleus can modulate its lipophilicity, electronic distribution, and steric properties, thereby influencing its absorption, distribution, metabolism, excretion, and ultimately its interaction with specific biological targets. For instance, the introduction of different functional groups can significantly enhance the potency and selectivity of quinoline-based compounds.
In Vitro Studies on Antimicrobial Activity Mechanisms of Quinoline Derivatives
Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial properties. Their mechanisms of action are diverse and can involve interference with essential microbial processes.
Interactions with Microbial DNA and Cellular Components
A primary mechanism of antimicrobial action for many quinoline analogues is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. acs.orgnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, as they control the topological state of the DNA. acs.orgnih.gov Quinolone antibacterials, a well-known class of quinoline derivatives, bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. acs.orgnih.govnih.gov The binding is thought to be a cooperative process involving the quinolone molecules and the DNA. nih.gov
Some quinoline derivatives also exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. tandfonline.com These compounds, often amphipathic in nature, can insert into the lipid bilayer, leading to increased membrane permeability, depolarization, and leakage of essential intracellular components such as ions and ATP. tandfonline.com This disruption of the cell membrane's barrier function leads to a loss of cellular homeostasis and subsequent cell death. tandfonline.com Additionally, certain quinoline derivatives have been shown to inhibit bacterial biofilm formation, a key virulence factor in many chronic infections. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Quinoline Analogues
| Compound | Microbial Strain | MIC (µg/mL) | Mechanism of Action |
| 6-amino-8-methylquinolone derivative | Staphylococcus aureus (including MRSA) | Superior to ciprofloxacin | Inhibition of DNA gyrase/topoisomerase |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | Not specified |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | Not specified |
| Quinoline-2-one derivative 6c | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | Dihydrofolate reductase inhibition |
| Quinoline-2-one derivative 6c | Vancomycin-resistant Enterococci faecalis (VRE) | 0.75 | Dihydrofolate reductase inhibition |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.
In Vitro Studies on Anticancer Activity Mechanisms of Quinoline Analogues
The quinoline scaffold is a prominent feature in a number of anticancer agents, and its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.
Pathways of Inhibition of Cancer Cell Proliferation
A significant mode of anticancer action for many quinoline analogues is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on quinoline-3-carboxylate derivatives have demonstrated their ability to up-regulate intrinsic apoptosis pathways. nih.govnih.gov This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent execution of the apoptotic program.
Quinoline derivatives can also arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. mdpi.comresearchgate.net For example, some quinoline compounds have been shown to cause cell cycle arrest at the G2/M phase or the intra-S phase. mdpi.comresearchgate.net This disruption of the normal cell cycle progression can ultimately lead to cell death.
Furthermore, quinoline analogues can target specific enzymes and signaling pathways that are critical for cancer cell survival and growth. These include the inhibition of tyrosine kinases, topoisomerases, and dihydroorotate (B8406146) dehydrogenase. mdpi.comnih.gov By interfering with these key cellular processes, quinoline derivatives can effectively inhibit tumor growth.
Table 2: In Vitro Anticancer Activity of Selected Quinoline-3-carboxylate Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Quinoline-3-carboxylate derivative 4m | MCF-7 (Breast cancer) | 0.33 | Up-regulation of intrinsic apoptosis |
| Quinoline-3-carboxylate derivative 4n | MCF-7 (Breast cancer) | 0.33 | Up-regulation of intrinsic apoptosis |
| Quinoline-3-carboxylate derivative 4k | K562 (Leukemia) | 0.28 | Up-regulation of intrinsic apoptosis |
| Quinoline-3-carboxylate derivative 4m | K562 (Leukemia) | 0.28 | Up-regulation of intrinsic apoptosis |
IC50: Half-maximal inhibitory concentration.
In Vitro Studies on Antiviral Activity Mechanisms, Including HIV-1 Latency Reversal and Integrase Inhibition
Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including the human immunodeficiency virus (HIV). Their mechanisms of action often involve the inhibition of key viral enzymes.
Enzyme Binding and Allosteric Modulation in Viral Replication
A critical target for anti-HIV therapy is the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome. Several classes of quinoline derivatives, such as styrylquinolines and quinolonyl diketo acid derivatives, have been shown to be potent inhibitors of HIV-1 integrase. nih.govnih.gov These compounds can act competitively, preventing the binding of the viral DNA to the enzyme, or they can inhibit the strand transfer reaction, which is the final step in the integration process. nih.gov
Some quinoline-based compounds act as allosteric inhibitors of HIV-1 integrase. mdpi.comnih.gov These molecules, known as ALLINIs, bind to a site on the enzyme that is distinct from the active site, specifically at the dimer interface. mdpi.comnih.gov This binding event induces an aberrant multimerization of the integrase enzyme, which disrupts its normal function and blocks viral replication. mdpi.comnih.gov
In addition to inhibiting viral enzymes, certain quinoline derivatives have been investigated for their ability to reverse HIV-1 latency. researchgate.net A significant challenge in eradicating HIV is the persistence of latent viral reservoirs. Latency-reversing agents (LRAs) aim to reactivate the latent virus, making the infected cells visible to the immune system and antiviral drugs. Some 2-methylquinoline (B7769805) derivatives have been reported to induce latent HIV-1 gene expression. researchgate.net
Table 3: In Vitro Antiviral Activity of Selected Quinoline Analogues
| Compound Class | Virus | Target | Mechanism of Action |
| Styrylquinoline derivatives | HIV-1 | Integrase | Competitive inhibition of DNA binding |
| Quinolonyl diketo acid derivatives | HIV-1 | Integrase | Inhibition of 3'-processing and strand transfer |
| Multi-substituted quinolines (ALLINIs) | HIV-1 | Integrase (dimer interface) | Allosteric inhibition, induction of aberrant multimerization |
| 2-methylquinoline derivative (AV6) | HIV-1 | Not specified | Latency reversal |
| Quinoline-3-carboxylate derivatives | SARS-CoV-2 | NSP5 (main protease), NSP14 (exoribonuclease) | Putative inhibition of viral proteases |
ALLINIs: Allosteric HIV-1 Integrase Inhibitors; AV6: Antiviral 6.
Modulation of Host Cellular Pathways in Viral Expression
Viruses are obligate intracellular parasites that exploit the host cell's machinery for their replication and propagation. nih.gov Quinoline derivatives represent a class of compounds that can interfere with this process, not necessarily by targeting viral proteins directly, but by modulating host cellular pathways that are essential for viral expression. nih.govnih.gov The antiviral mechanism of quinoline analogues can involve targeting various stages of the viral life cycle, from entry into the host cell to replication and budding. nih.govresearchgate.net
One key area of intervention is the host cell's signaling and metabolic pathways, which are often hijacked by viruses to create an optimal environment for replication. nih.gov For instance, some antiviral agents can modulate the host immune response, such as the interferon signaling pathway, which is a primary defense mechanism against viral infections. nih.govscienceopen.com By influencing these pathways, quinoline compounds can create an intracellular environment that is less conducive to viral proliferation.
Furthermore, quinoline derivatives have been noted to target host factors that are critical for viral replication. nih.gov This can include interfering with host proteins required for viral entry, uncoating, or the assembly of new virions. nih.govnih.gov For example, some compounds prevent the attachment of the virus to the host cell by inhibiting viral capsid proteins. nih.gov By targeting these stable host factors, there is a potential to develop broad-spectrum antiviral agents that are less susceptible to the development of viral resistance, a common issue with drugs that target rapidly mutating viral enzymes. mdpi.com Research has identified several host cell targets, including proteins involved in intracellular multiplication like reverse transcriptase and integrase for HIV. nih.gov
In Vitro Studies on Antimalarial Activity Mechanisms, Focusing on Plasmodium falciparum Targets
The quinoline scaffold is a cornerstone in the development of antimalarial drugs. nih.gov Analogues of methyl 6-methylquinoline-3-carboxylate are part of a broad class of quinoline-based compounds investigated for their potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov In vitro studies are crucial for elucidating the mechanisms by which these compounds exert their parasiticidal effects.
A primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's mitochondrial function. nih.gov The mitochondrial electron transport chain (ETC) in P. falciparum is essential for vital metabolic processes, including pyrimidine (B1678525) biosynthesis. nih.govacs.org Inhibition of the ETC leads to a collapse of the mitochondrial membrane potential, disrupting these essential functions and ultimately causing parasite death. nih.gov Several quinolone analogues have demonstrated potent, nanomolar activity against multidrug-resistant P. falciparum strains by targeting key enzymes within this pathway. nih.gov
In vitro assays against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum have confirmed the efficacy of novel quinoline derivatives, with some compounds exhibiting IC₅₀ values in the low micromolar range. theaspd.commdpi.com These studies are essential for identifying compounds that can overcome existing drug resistance mechanisms. nih.gov
Interaction with Cytochrome bc1 Protein Complex
A key and well-validated target within the P. falciparum mitochondrial ETC is the cytochrome bc1 complex (also known as complex III). acs.orgnih.govasm.org This enzyme plays a critical role in transferring electrons from ubiquinol (B23937) to cytochrome c, a process vital for the parasite's survival. nih.govasm.org Inhibition of the cytochrome bc1 complex effectively blocks the parasite's pyrimidine supply, leading to cell death. nih.gov
The cytochrome bc1 complex has two main binding sites for inhibitors: the oxidative (Qo) site and the reductive (Qi) site. nih.govasm.org Many potent antimalarial compounds, such as atovaquone, target the Qo site. asm.org However, the development of resistance due to mutations in this site has necessitated the search for new inhibitors. nih.gov Endochin-like quinolones (ELQs), which are structurally related to this compound, have been extensively studied for their interaction with this complex. nih.govmmv.org
Research has shown that subtle modifications to the quinolone structure can significantly alter whether the compound preferentially binds to the Qo or the Qi site. nih.govmmv.org This provides a strategic advantage, as Qi site inhibitors may be effective against parasites that are resistant to Qo site inhibitors like atovaquone. asm.org For example, studies on a series of ELQs revealed that specific substitutions at the 6- and 7-positions of the quinoline ring could direct the compound to either the Qi or Qo site, respectively. nih.gov This highlights the importance of the quinolone scaffold's versatility in targeting this essential parasite enzyme complex. nih.govmmv.org
Structure-Activity Relationship (SAR) Studies: General Principles for Quinoline-Based Compounds (Theoretical and In Vitro Correlations)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For quinoline-based compounds, extensive SAR studies have been conducted to optimize their antimalarial and antiviral properties. youtube.comnih.govnih.gov These studies combine theoretical (in silico) modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, with in vitro experimental data to guide the design of more potent and selective analogues. theaspd.comresearchgate.netnih.gov
A critical feature of the 4-aminoquinoline (B48711) scaffold, common in many antimalarials, is the presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring. youtube.com This feature is considered essential for optimal antimalarial activity. youtube.com Conversely, substitutions at the C3 position of the quinoline ring can lead to less active compounds. youtube.com The nature and length of the aminoalkyl side chain at the 4-position are also crucial for activity. youtube.com
For quinolones targeting the cytochrome bc1 complex, SAR studies have revealed specific structural requirements for high potency and selective binding to the Qo or Qi sites. nih.gov For instance, it was found that halogens at the 6-position or aryl side chains at the 3-position favored inhibition of the Qi site. nih.govmmv.org In contrast, dihalogen groups at the 5- and 7-positions or substituents at the 7-position tended to favor Qo site inhibition. nih.govmmv.org
Theoretical studies using Density Functional Theory (DFT) and QSAR models help to predict the reactivity and biological activity of new derivatives. researchgate.net These computational approaches can calculate properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate a compound's reactivity. researchgate.net Such in silico screening, when correlated with in vitro results, accelerates the identification of promising lead compounds and the rational design of new derivatives with improved therapeutic profiles. theaspd.comnih.gov
The table below summarizes some general SAR principles for quinoline-based compounds based on modifications at different positions of the quinoline ring.
| Position on Quinoline Ring | Type of Substitution | Effect on Antimalarial Activity | Reference |
|---|---|---|---|
| C3 | Methyl group substitution | Generally leads to decreased activity compared to Chloroquine (B1663885) | youtube.com |
| C4 | Aminoalkyl side chain | Essential for activity; length and nature of the chain are critical | youtube.com |
| C6 | Halogen groups | Associated with preferential inhibition of the cytochrome bc1 Qi site | nih.govmmv.org |
| C7 | Electron-withdrawing group (e.g., Chlorine) | Considered essential for high potency in 4-aminoquinolines | youtube.com |
| C7 | Various substituents | Associated with preferential inhibition of the cytochrome bc1 Qo site | nih.govmmv.org |
| C5, C7 | Dihalogen groups | Favors inhibition of the cytochrome bc1 Qo site | nih.govmmv.org |
The following table presents in vitro antimalarial activity for a selection of quinoline derivatives against P. falciparum, illustrating the impact of structural modifications.
| Compound Type/Name | Target/Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Quinolinyl Dihydropyrimidine (4b) | P. falciparum | 0.041 µg/mL | mdpi.com |
| Quinolinyl Dihydropyrimidine (4g) | P. falciparum | 0.014 µg/mL | mdpi.com |
| Quinolinyl Dihydropyrimidine (4i) | P. falciparum | 0.041 µg/mL | mdpi.com |
| 2-Chloroquinoline-3-(1,3,4-oxadiazole) (12) | P. falciparum | 0.46 µg/mL | mdpi.com |
| CK-2-68 (Quinolone) | P. falciparum 3D7 strain | 31 nM | nih.gov |
| Chloroquine | P. falciparum | 0.81 µg/mL (as reference) | mdpi.com |
Analytical Research Methodologies for Methyl 6 Methylquinoline 3 Carboxylate
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like Methyl 6-Methylquinoline-3-carboxylate, a substituted quinoline (B57606) derivative, various chromatographic techniques can be applied to assess its purity and perform quantitative analysis. The choice of method often depends on the volatility and polarity of the compound and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC-MS methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar quinoline derivatives provides a strong basis for method development. For instance, the EI-MS spectrum of a methyl ester of a quinoline carboxylic acid has been identified in research, showcasing the applicability of this technique. researchgate.net The fragmentation patterns observed in mass spectrometry can elucidate the structure of the molecule and its impurities. researchgate.net
A hypothetical GC-MS method for the purity assessment of this compound would involve optimizing several key parameters. The selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation. The temperature program of the GC oven would be carefully controlled to ensure the efficient separation of the target compound from any volatile impurities. The mass spectrometer would then be used to identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
This table presents hypothetical parameters based on common practices for the analysis of similar aromatic and heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. For quinoline derivatives, including carboxylic acids and their esters, reversed-phase HPLC is a common approach.
The development of an HPLC method for this compound would involve the careful selection of a stationary phase, typically a C18 or C8 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is often achieved using a UV detector, as the quinoline ring system is chromophoric.
Research on related quinoline-3-carboxylic acid derivatives has demonstrated the utility of HPLC in their analysis and purification. researchgate.net While the specific conditions would need to be optimized for this compound, the general principles of reversed-phase chromatography would apply.
Table 2: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
This table provides an illustrative example of HPLC conditions that could be adapted for the analysis of this compound based on methods for similar compounds.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in separations with significantly higher resolution, speed, and sensitivity compared to traditional HPLC.
For the analysis of this compound, a UPLC method would offer several advantages. The enhanced resolution would be particularly beneficial for separating the target compound from closely related impurities or isomers, which might co-elute in an HPLC separation. The increased speed would allow for higher sample throughput, which is advantageous in research and quality control environments.
Development of Analytical Standards and Reference Materials for Quinoline Research
The availability of high-purity analytical standards and reference materials is a prerequisite for the accurate quantification and identification of chemical compounds. For this compound, the development of such standards is crucial for reliable analytical method validation and routine quality control.
An analytical standard for this compound would need to be synthesized and purified to a very high degree. The purity would then be rigorously assessed using a combination of analytical techniques, including those described above (GC-MS, HPLC/UPLC), as well as other methods like Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and elemental analysis to confirm the empirical formula. The characterization of related quinoline-3-carboxamide derivatives often involves techniques like NMR, infrared spectroscopy, and CHN analysis to confirm structure and purity. researchgate.net
Once a batch of the compound is confirmed to have a high and well-defined purity, it can be designated as a reference material. This reference material would then be used to calibrate analytical instruments, validate analytical methods, and as a benchmark for the quantification of this compound in unknown samples. The stability of the reference material under specified storage conditions would also need to be established to ensure its long-term reliability. The availability of such standards from commercial suppliers is an important resource for researchers in the field.
Future Research Directions and Unresolved Challenges in Methyl 6 Methylquinoline 3 Carboxylate Chemistry
Addressing Structure-Activity Relationship Gaps for Enhanced Biological Specificity
A significant hurdle in the development of Methyl 6-Methylquinoline-3-carboxylate analogs is the lack of a comprehensive Structure-Activity Relationship (SAR) profile. While research on related quinoline (B57606) derivatives provides some guidance, a systematic exploration of how structural modifications to this specific scaffold affect biological activity and specificity is needed.
Future research should focus on:
Systematic Substitution: Synthesizing a library of derivatives with diverse substituents at various positions of the quinoline ring. Studies on related quinoline-3-carboxamides (B1200007) have shown that substituents at the C-6 position can influence the chemical shifts of C-5, C-7, and C-8, suggesting that even minor changes can alter the electronic environment and, potentially, biological interactions. lookchem.com
Positional Isomerism: Investigating the impact of moving the C-6 methyl group to other positions (e.g., C-7 or C-8) to understand the spatial requirements for target binding.
Ester and Amide Analogs: Replacing the methyl ester with other esters or a series of substituted amides. Quinoline-3-carboxamides have been investigated as kinase inhibitors, and this functional group modification could significantly alter the compound's hydrogen bonding capacity and target profile. mdpi.com
By systematically cataloging the biological activities of these new analogs, researchers can build a detailed SAR model. This model would be instrumental in identifying the key structural features required for potent and selective activity, thereby guiding the design of derivatives with enhanced biological specificity. For example, in other quinoline series, the addition of specific functional groups has been directly linked to improvements in antibacterial or anticancer potency. rsc.org
Theoretical Design for Optimizing Bioavailability and Target Selectivity
The journey of a drug from administration to its target is governed by its pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A molecule with excellent in vitro activity may fail in vivo due to poor bioavailability or unforeseen toxicity. Theoretical and computational tools offer a path to predict and optimize these properties early in the drug discovery process.
For this compound, future efforts should include:
In Silico ADMET Profiling: Utilizing computational models to predict properties such as solubility, permeability, metabolic stability, and potential toxicity. Similar in silico studies on other quinoline-3-carboxylate derivatives have successfully validated lead compounds for drug-likeness. benthamscience.com
pKa Modulation: The ionization state of a molecule is crucial for its absorption and distribution. Hydrolyzing the ester of quinoline-3-carboxylates to the corresponding carboxylic acid has been shown to alter pKa and enhance selective uptake in the acidic environment of cancer cells. nih.gov Theoretical calculations of pKa for novel analogs of this compound could guide the design of compounds with improved tissue-specific accumulation.
Molecular Docking: Identifying potential biological targets through reverse virtual screening and then using molecular docking to predict the binding affinity and orientation of derivatives within the target's active site. This approach has been used to identify Leishmania major N-myristoyltransferase (LmNMT) as a putative target for 2-aryl-quinoline-4-carboxylic acids. frontiersin.org
These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources while improving the chances of developing a successful drug candidate.
Development of Novel and Sustainable Green Synthetic Methodologies
Traditional methods for synthesizing quinoline derivatives often rely on harsh reagents, high temperatures, and organic solvents, which raise environmental concerns. researchgate.netijpsjournal.com The development of green and sustainable synthetic routes is a critical challenge for the future production of this compound and its derivatives.
Key areas for future research include:
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli or Doebner-von Miller reactions, allow for the synthesis of complex molecules in a single step, reducing waste and improving efficiency. researchgate.netrsc.org Adapting these methods for the synthesis of the target compound is a promising avenue.
Eco-Friendly Catalysts and Solvents: Research into using benign catalysts like L-proline and green solvents like water or ethanol (B145695) has shown promise for the synthesis of quinoline-3-carboxylates. researchgate.netasianpubs.org
Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in quinoline synthesis, often under solvent-free conditions. rsc.orgijpsjournal.com
The table below summarizes some green chemistry approaches that could be adapted for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Advantage |
| Multicomponent Reactions | Combining three or more reactants in a single pot to form the final product. | Increased efficiency, reduced waste, and shorter synthesis time. researchgate.net |
| Green Catalysts | Utilizing non-toxic and reusable catalysts, such as L-proline. | Avoids heavy metal contamination and allows for catalyst recycling. asianpubs.org |
| Alternative Solvents | Employing environmentally benign solvents like water or ethanol. | Reduces pollution and health hazards associated with volatile organic compounds. researchgate.net |
| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Faster reaction rates, higher yields, and often milder conditions. rsc.org |
By focusing on these sustainable methodologies, the chemical community can ensure that the production of these valuable compounds is both economically viable and environmentally responsible.
Exploration of New Biological Targets and Mechanisms through Advanced In Vitro Screening
The quinoline core is known for a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.govbenthamscience.com However, the full therapeutic potential of this compound is likely untapped. Advanced in vitro screening technologies can rapidly test the compound and its derivatives against a vast array of biological targets to uncover novel activities and mechanisms of action.
Future research should prioritize:
High-Throughput Screening (HTS): Screening a library of this compound derivatives against large panels of cancer cell lines, bacterial strains, and viral targets to identify new therapeutic areas. mdpi.com
Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect, without a preconceived target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action. A phenotypic screen was successfully used to identify a potent antimalarial quinoline-4-carboxamide series. acs.org
Target Deconvolution: Once a compound shows activity in a phenotypic screen, identifying its molecular target is the next critical step. Techniques such as chemical proteomics and genetic approaches can be employed to pinpoint the specific protein or pathway being modulated.
This broad-based screening approach increases the probability of discovering unexpected and valuable biological activities for the this compound scaffold.
Integration of Advanced Computational and Experimental Approaches for Rational Molecular Design
The most efficient path to novel therapeutics lies in the tight integration of computational design and experimental validation. A continuous feedback loop where computational predictions guide experimental work, and experimental results refine computational models, can accelerate the drug discovery process.
This integrated approach for this compound would involve:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of synthesized derivatives with their measured biological activity. These models can then predict the activity of virtual compounds before synthesis. unesp.br
Molecular Dynamics (MD) Simulations: For promising compound-target pairs identified through docking, MD simulations can provide insights into the stability of the interaction over time and reveal key binding dynamics. mdpi.com MD simulations have been used to confirm the stable binding of quinoline derivatives to LmNMT. frontiersin.org
Iterative Design Cycles: Using the insights from QSAR, docking, and MD simulations to design a new, focused set of derivatives with predicted improvements in potency, selectivity, or bioavailability. These compounds are then synthesized and tested, and the results are used to further refine the computational models.
The table below illustrates this iterative cycle of rational drug design.
| Step | Computational Approach | Experimental Approach | Outcome |
| 1. Hit Identification | Virtual screening of compound libraries. | High-throughput screening of physical compound libraries. | Initial active compounds (hits). |
| 2. Target Validation | Molecular docking and MD simulations. | In vitro binding and enzyme inhibition assays. | Confirmation of target engagement and binding mode. |
| 3. Lead Optimization | QSAR modeling and in silico ADMET prediction. | Synthesis of analogs and SAR studies. | Derivatives with improved potency and drug-like properties. |
| 4. Preclinical Candidate | Advanced simulations of drug-target residence time. | In vivo efficacy and safety studies. | A potential drug candidate for clinical trials. |
By embracing this synergy between computational and experimental chemistry, researchers can rationally design the next generation of therapeutics based on the this compound scaffold, overcoming current challenges and unlocking its full potential.
Q & A
Basic Research Questions
Q. How can the molecular structure of Methyl 6-Methylquinoline-3-carboxylate be confirmed using crystallographic methods?
- Methodology :
- Perform single-crystal X-ray diffraction (SCXRD) analysis. Refine the structure using SHELXL to model atomic positions, thermal parameters, and occupancy factors .
- Visualize the refined structure with ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate bond lengths and angles .
- Cross-validate results with spectroscopic data (e.g., NMR, IR) to resolve discrepancies between crystallographic and solution-phase structures.
Q. What are the standard protocols for determining the purity and stability of this compound?
- Methodology :
- Use HPLC with a reverse-phase C18 column and UV detection (e.g., λ = 254 nm) to assess purity. Compare retention times against known standards .
- Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions. Monitor degradation via mass spectrometry (MS) to identify byproducts like hydrolyzed carboxylic acid derivatives .
Q. How can the compound’s solubility and partition coefficient (logP) be experimentally determined?
- Methodology :
- Measure solubility in water, DMSO, and ethanol using gravimetric or UV-Vis spectrophotometric methods.
- Determine logP via the shake-flask method: partition the compound between octanol and water, then quantify concentrations using HPLC .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data for this compound be resolved?
- Methodology :
- Re-examine crystallographic data for twinning or disorder using SHELXD to detect pseudosymmetry or overlapping reflections .
- Perform dynamic NMR experiments (e.g., variable-temperature NMR) to identify conformational flexibility in solution that may explain discrepancies with rigid crystal structures .
Q. What strategies are effective for analyzing the compound’s potential as a pharmacophore in antimicrobial agents?
- Methodology :
- Synthesize analogs (e.g., replacing the methyl group with halogens or trifluoromethyl groups) and test against bacterial strains (e.g., S. aureus, E. coli). Use SAR (Structure-Activity Relationship) analysis to correlate substituent effects with MIC (Minimum Inhibitory Concentration) values .
- Perform molecular docking studies with bacterial enzyme targets (e.g., DNA gyrase) using software like AutoDock Vina to predict binding modes and affinity .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Methodology :
- Employ LC-MS/MS with electrospray ionization (ESI) to detect trace impurities. Use high-resolution MS (HRMS) to assign molecular formulas to unknown peaks .
- Isolate byproducts via preparative TLC or column chromatography and characterize them using SCXRD or 2D NMR (e.g., COSY, HSQC) .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies for reactions at the quinoline C3-carboxylate position .
- Validate predictions experimentally by monitoring reaction kinetics via in-situ FTIR or NMR spectroscopy .
Methodological Notes
- Crystallography Workflow : For novel derivatives, combine SHELX (structure solution), WinGX (data integration), and PLATON (validation) to ensure IUCr compliance .
- Safety Protocols : Handle the compound in a fume hood with nitrile gloves and PPE, as it may exhibit acute toxicity (Category 4) via oral, dermal, or inhalation routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
